5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position of the pyrrolo[2,3-b]pyridine ring system. Its molecular formula is CHBrNO, with a molecular weight of 256.06 g/mol. The compound has garnered attention due to its significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors, which are crucial in various cellular processes such as proliferation, differentiation, and migration.
The synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors.
These synthetic routes can be optimized for industrial production by employing continuous flow chemistry and automated synthesis platforms to enhance efficiency and yield while considering cost-effectiveness and environmental impact.
The molecular structure of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine features a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The specific positions of substituents are critical for its biological activity:
The compound's structural formula can be represented as follows:
The compound's three-dimensional conformation can significantly influence its interaction with biological targets.
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions allow for the formation of various derivatives that can be further explored for their potential biological activities and applications in medicinal chemistry.
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine exerts its biological effects primarily through its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to these receptors, inhibiting their kinase activity and preventing phosphorylation of downstream signaling molecules involved in critical cellular processes.
The inhibition of FGFRs leads to disruptions in signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival. This mechanism underlies its potential therapeutic applications in oncology, particularly against breast cancer cells where it has been shown to inhibit proliferation and induce apoptosis .
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is typically presented as a solid with specific melting points that may vary based on purity.
The compound is characterized by:
These properties make it suitable for various experimental applications.
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has several significant scientific uses:
The strategic application of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic scaffolds, including the structurally intricate 5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This compound serves as a critical building block for pharmaceutical intermediates, necessitating efficient synthetic routes. A robust multi-step pathway begins with the regioselective Sonogashira coupling between trimethylsilylacetylene and halogenated aminopyridine precursors, yielding alkynyl intermediates crucial for ring formation [8]. Subsequent reductive cyclization is optimized using potassium tert-butoxide as base, providing cleaner reaction profiles and improved yields (typically >75%) compared to earlier sodium hydride-mediated methods [8].
The introduction of the 6-methyl substituent is strategically accomplished through Suzuki-Miyaura coupling between 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and methylboronic derivatives under controlled conditions. This step demonstrates remarkable functional group tolerance when performed with Pd(PPh₃)₄ catalyst (2-5 mol%) in degassed toluene/ethanol mixtures at 80°C for 12-18 hours [10]. Careful optimization has revealed that electron-rich boronic acids exhibit enhanced coupling efficiency due to accelerated transmetalation kinetics. Post-coupling, the nitro group at position 3 remains intact, providing a handle for further derivatization in drug discovery campaigns targeting kinase inhibition [5] [8].
Table 1: Optimized Conditions for Key Coupling Steps
Reaction Step | Catalyst System | Solvent System | Temperature | Yield Range |
---|---|---|---|---|
Initial Sonogashira | PdCl₂(PPh₃)₂/CuI | DMF/TEA | 70°C | 80-85% |
Suzuki (Methyl Introduction) | Pd(PPh₃)₄/K₂CO₃ | Toluene/Ethanol (3:1) | 80°C | 70-78% |
Reductive Cyclization | KOtBu | THF | Reflux | 75-82% |
Position-specific functionalization of the pyrrolo[2,3-b]pyridine core presents significant challenges due to the electronically diverse ring system and competing reaction pathways. Strategic bromination at the 5-position leverages the inherent electron density of the pyridine ring, with electrophilic aromatic substitution optimally performed using bromine in acetic acid at 40-50°C [9] [10]. This approach capitalizes on the nucleophilic character of the pyridine-like ring, selectively generating the 5-bromo derivative essential for subsequent cross-coupling reactions.
Nitration at the 3-position requires careful consideration of electronic effects and reagent selection. Direct nitration of the 5-bromo-6-methyl precursor employs fuming nitric acid (90%) at 0-5°C, enabling electrophilic attack at the electron-rich pyrrole-like ring while minimizing byproduct formation [2] [6] [8]. This method supersedes earlier approaches using nitric/sulfuric acid mixtures, which complicated product isolation. The reaction proceeds via σ-complex intermediate stabilization, with the methyl group at position 6 exerting a moderate electron-donating effect that facilitates nitration ortho to the pyrrole nitrogen. Isolated yields typically range from 65-72%, with purity >98% confirmed by HPLC analysis [3].
Table 2: Comparison of Position-Specific Functionalization Methods
Position | Reaction | Optimal Reagent | Key Challenge | Solution |
---|---|---|---|---|
C-5 | Bromination | Br₂/AcOH (1.05 eq) | Overbromination | Temperature control (40-50°C) |
C-3 | Nitration | 90% HNO₃ (1.3 eq) | Core decomposition | Low-temperature addition (0-5°C) |
C-6 | Methylation | CH₃B(OH)₂/Pd catalyst | Competing protodebromination | Oxygen-free conditions |
The acid-sensitive nature of the pyrrolo[2,3-b]pyridine core necessitates judicious protecting group selection during the synthesis of 5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, particularly when subjecting the molecule to harsh electrophilic conditions. Systematic evaluation reveals that N-tosylation provides exceptional stability during nitration and bromination steps [8]. Protection is efficiently accomplished using sodium hydride as base (2.2 eq) in anhydrous THF at 0°C, followed by slow addition of tosyl chloride (1.5 eq), achieving protection yields exceeding 90% [8]. The bulky tosyl group creates steric hindrance around the pyrrole nitrogen, preventing oxidative degradation during nitration while maintaining crystallinity for purification.
Alternative protection with SEM (2-(trimethylsilyl)ethoxymethyl) groups offers advantages in orthogonal deprotection schemes required for pharmaceutical synthesis. SEM protection employs SEM-Cl (1.2 eq) with diisopropylethylamine (2.5 eq) in dichloromethane at ambient temperature, providing near-quantitative protection [2] [6]. Crucially, the SEM group demonstrates stability to both bromination conditions and palladium catalysis, yet is readily removed under mild acidic conditions (e.g., TFA/DCM, 1:4 v/v) without disturbing the nitro functionality or methyl substituent. Thermal analysis studies confirm that protected intermediates exhibit enhanced thermal stability (decomposition onset >180°C) compared to the unprotected core (<120°C), enabling higher-temperature transformations [6].
Table 3: Protecting Group Performance Comparison
Protecting Group | Installation Yield | Stability During Nitration | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Tosyl (Ts) | 90-92% | Excellent | NaOH/MeOH (2M, 50°C) | Halogenation, basic media |
SEM | 95-98% | Excellent | TFA/DCM (25%, rt) | Pd-catalysis, bromination |
Benzyl (Bn) | 85-88% | Moderate | H₂/Pd-C (50 psi) | Limited to nitro-free systems |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4